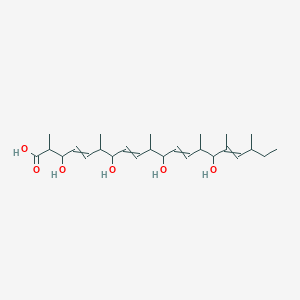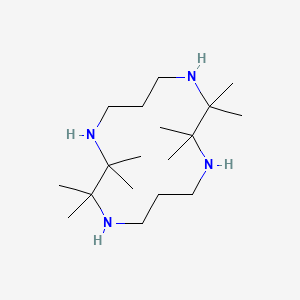
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is a synthetic organic compound known for its unique structure and properties. This compound belongs to the class of tetraazacyclotetradecanes, which are characterized by a macrocyclic ring containing four nitrogen atoms. The presence of eight methyl groups attached to the carbon atoms adjacent to the nitrogen atoms imparts significant steric hindrance, influencing its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminoethane with formaldehyde and acetone in the presence of a catalyst. The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the desired macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to optimize production efficiency.
化学反応の分析
Types of Reactions
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and may be facilitated by catalysts or under elevated temperatures.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Functionalized derivatives with various substituents on the nitrogen atoms.
科学的研究の応用
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions and stabilizing them in various oxidation states. This property is exploited in applications such as catalysis, where the compound can facilitate redox reactions by stabilizing reactive intermediates.
類似化合物との比較
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Lacks the methyl groups, resulting in different steric and electronic properties.
Tetraazacyclododecane: A smaller macrocyclic ring with different coordination behavior.
Hexaazacyclotetradecane: Contains six nitrogen atoms, leading to increased chelating ability.
Uniqueness
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of eight methyl groups, which significantly influence its reactivity and stability. This steric hindrance can enhance selectivity in chemical reactions and improve the stability of metal complexes, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
132841-53-3 |
|---|---|
分子式 |
C18H40N4 |
分子量 |
312.5 g/mol |
IUPAC名 |
2,2,3,3,9,9,10,10-octamethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C18H40N4/c1-15(2)16(3,4)20-12-10-14-22-18(7,8)17(5,6)21-13-9-11-19-15/h19-22H,9-14H2,1-8H3 |
InChIキー |
CZFSWTPRBBSZTH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NCCCNC(C(NCCCN1)(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
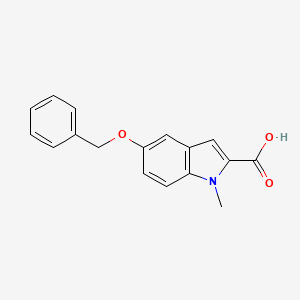
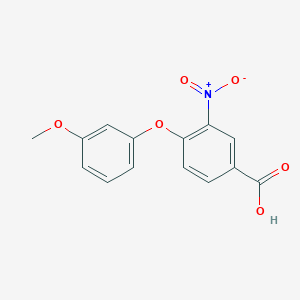
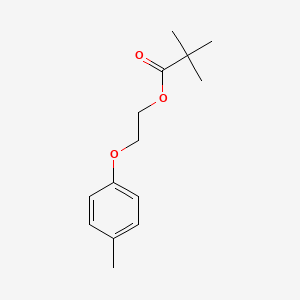
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


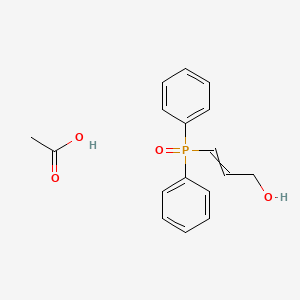
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)

